molecular formula C4H12BrNO3 B12525916 Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide CAS No. 652978-16-0

Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide

Cat. No.: B12525916
CAS No.: 652978-16-0
M. Wt: 202.05 g/mol
InChI Key: KTSZHHUWHFAGCP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide typically involves the reaction of N-methylmethanamine with formaldehyde and hydrobromic acid. The reaction proceeds through a Mannich-type reaction, where the amine reacts with formaldehyde to form a hydroxymethyl intermediate, which then reacts with hydrobromic acid to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The reactants are mixed in stoichiometric amounts, and the reaction is allowed to proceed to completion. The product is then purified through crystallization or distillation to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halide exchange reactions are typically carried out in the presence of a suitable solvent like acetone or ethanol.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of corresponding halide salts.

Scientific Research Applications

Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell adhesion and growth.

    Medicine: Utilized in drug formulations to enhance the bioavailability of active pharmaceutical ingredients.

    Industry: Applied in the production of personal care products, detergents, and emulsifiers.

Mechanism of Action

The mechanism of action of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group interacts with negatively charged cell membranes, leading to increased permeability and disruption of cellular processes. This interaction can also enhance the solubility and stability of various compounds in solution.

Comparison with Similar Compounds

Similar Compounds

    Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-: Similar in structure but differs in the length of the carbon chain and the presence of additional hydroxyl groups.

    Triethanolamine: Another quaternary ammonium compound with three hydroxyl groups, commonly used as a surfactant and emulsifier.

Uniqueness

Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide is unique due to its specific combination of hydroxyl and quaternary ammonium groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both solubility enhancement and surface activity.

Properties

CAS No.

652978-16-0

Molecular Formula

C4H12BrNO3

Molecular Weight

202.05 g/mol

IUPAC Name

tris(hydroxymethyl)-methylazanium;bromide

InChI

InChI=1S/C4H12NO3.BrH/c1-5(2-6,3-7)4-8;/h6-8H,2-4H2,1H3;1H/q+1;/p-1

InChI Key

KTSZHHUWHFAGCP-UHFFFAOYSA-M

Canonical SMILES

C[N+](CO)(CO)CO.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.